[(2-Butyl-1-benzofuran-3-yl)methyl](methyl)amine hydrochloride
Description
(2-Butyl-1-benzofuran-3-yl)methylamine hydrochloride is a secondary amine derivative featuring a benzofuran core substituted with a butyl group at position 2 and a methylamine group at position 3, stabilized as a hydrochloride salt. This compound is cataloged by Santa Cruz Biotechnology (sc-354982) in quantities of 250 mg ($188.00) and 1 g ($380.00) . Notably, CymitQuimica lists this compound as discontinued, indicating possible challenges in synthesis, stability, or demand .
Properties
IUPAC Name |
1-(2-butyl-1-benzofuran-3-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-3-4-8-14-12(10-15-2)11-7-5-6-9-13(11)16-14;/h5-7,9,15H,3-4,8,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGUYTBLUQVRRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)CNC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butyl-1-benzofuran-3-yl)methylamine hydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.
Attachment of the Butyl Group: The butyl group is introduced via alkylation reactions, often using butyl halides in the presence of a base.
Introduction of the Methylamine Moiety: The final step involves the reaction of the benzofuran derivative with methylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Butyl-1-benzofuran-3-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzofuran ring, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
(2-Butyl-1-benzofuran-3-yl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (2-Butyl-1-benzofuran-3-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs sharing the benzofuran core and amine functionality but differing in substituents and physicochemical properties.
Structural and Functional Differences
Key structural variations include alkyl chain length, ring saturation, and substituent groups (Table 1).
Table 1: Structural Comparison of Benzofuran-Based Amine Derivatives
| Compound Name | Substituent at Position 2 | Substituent at Position 3 | Ring Saturation | Molecular Weight (g/mol) |
|---|---|---|---|---|
| (2-Butyl-1-benzofuran-3-yl)methylamine hydrochloride | Butyl (C₄H₉) | Methylamine (CH₂NHCH₃·HCl) | Aromatic | 237.72* |
| (2-Ethyl-1-benzofuran-3-yl)methylamine hydrochloride | Ethyl (C₂H₅) | Methylamine (CH₂NHCH₃·HCl) | Aromatic | 225.72 |
| (2,3-Dihydro-1-benzofuran-3-yl)methylamine hydrochloride | N/A | Methoxyamine (CH₂NHOCH₃·HCl) | Partially saturated (dihydro) | 223.68 |
*Calculated based on formula C₁₃H₁₈ClNO.
Key Observations:
Amine Substituents : The methylamine group in the target compound differs from the methoxyamine group in the dihydro analog . Methoxyamine introduces polarity, which may improve hydrogen bonding but reduce lipid solubility.
Physicochemical and Functional Implications
Lipophilicity and Solubility
- Butyl vs. Ethyl : The longer butyl chain increases logP (lipophilicity), favoring passive diffusion across biological membranes but requiring formulation adjustments for solubility .
- Hydrochloride Salt : All compounds are hydrochloride salts, enhancing water solubility and stability for handling and storage .
Electronic Effects
- Methoxyamine vs.
Comparative Performance in CO₂ Capture (Indirect Analogy)
While the provided benzofuran derivatives lack direct CO₂ adsorption data, methyl diethanol amine (MDEA)—a tertiary amine—shows a CO₂ adsorption capacity of 2.63 mmol/g when impregnated into mesoporous carbon . This highlights the role of amine functionality in gas capture but underscores structural differences:
Biological Activity
(2-Butyl-1-benzofuran-3-yl)methylamine hydrochloride is a compound belonging to the class of benzofuran derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Overview of Biological Activities
Benzofuran derivatives, including (2-Butyl-1-benzofuran-3-yl)methylamine hydrochloride, exhibit a range of biological activities such as:
- Antitumor : The compound has shown promise in inhibiting the growth of various cancer cell lines.
- Antibacterial : Preliminary studies indicate potential antibacterial properties.
- Antioxidative : Its ability to scavenge free radicals may contribute to its protective effects against oxidative stress.
The exact mechanism by which (2-Butyl-1-benzofuran-3-yl)methylamine hydrochloride exerts its biological effects is still under investigation. However, it is believed to interact with specific receptors and enzymes, leading to a cascade of biochemical events that mediate its biological activities. For instance, the compound may inhibit certain signaling pathways involved in cell proliferation and survival.
Antitumor Activity
Recent studies have highlighted the antitumor potential of (2-Butyl-1-benzofuran-3-yl)methylamine hydrochloride. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast) | 5.0 | |
| A549 (Lung) | 10.5 | |
| HeLa (Cervical) | 7.8 |
These results suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antibacterial Properties
In addition to its antitumor activity, (2-Butyl-1-benzofuran-3-yl)methylamine hydrochloride has been evaluated for antibacterial properties. Preliminary findings indicate effectiveness against Gram-positive bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Streptococcus pneumoniae | 20 |
These observations warrant further exploration into its potential as an antibacterial agent.
Comparative Analysis with Similar Compounds
When compared to other benzofuran derivatives, (2-Butyl-1-benzofuran-3-yl)methylamine hydrochloride shows unique properties due to its specific substitution pattern. This uniqueness may enhance its biological activity relative to simpler structures like benzofuran itself or other heterocyclic compounds such as indole and benzothiophene.
| Compound Type | Key Activity | Comparison with Target Compound |
|---|---|---|
| Benzofuran | Moderate anti-inflammatory | Less potent than target |
| Benzothiophene | Anticancer | Similar but less selective |
| Indole | Diverse biological activities | Broader spectrum but less targeted |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for (2-Butyl-1-benzofuran-3-yl)methylamine hydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step organic reactions, including alkylation of benzofuran derivatives followed by amine functionalization. For example, analogous compounds like (2-ethyl-1-benzofuran-3-yl)methylamine hydrochloride are synthesized via nucleophilic substitution of halogenated benzofurans with methylamine derivatives under controlled pH and temperature . Optimization includes varying solvents (e.g., dichloromethane or THF), reaction times, and stoichiometric ratios. Purification via recrystallization or column chromatography ensures high purity (>95%) .
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the benzofuran backbone and amine substituents. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (using software like SHELXL) resolves stereochemical details . For example, analogous benzofuran derivatives are validated by characteristic NMR shifts (e.g., δ 6.8–7.5 ppm for aromatic protons) and MS fragmentation patterns .
Q. How should researchers handle stability issues during storage?
- Methodology : Store under inert gas (argon/nitrogen) at –20°C to prevent degradation. Stability studies on similar hydrochlorides indicate hygroscopicity and sensitivity to light; thus, desiccants and amber vials are recommended . Periodic HPLC analysis monitors purity over time .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodology : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target receptors (e.g., serotonin or dopamine transporters). Analogous benzofuran-amines show affinity for neurotransmitter transporters due to their planar aromatic systems and amine groups. Density Functional Theory (DFT) calculations optimize the molecule’s electrostatic potential surface for target interactions .
Q. What strategies address contradictions in spectroscopic data during characterization?
- Methodology : Contradictions (e.g., unexpected NMR splitting) may arise from dynamic processes like ring puckering in the benzofuran moiety. Variable-temperature NMR or 2D techniques (COSY, NOESY) clarify conformational dynamics . Cross-validation with X-ray data (via SHELX refinement) resolves ambiguities .
Q. How do structural modifications influence the compound’s pharmacokinetic properties?
- Methodology : Structure-Activity Relationship (SAR) studies modify substituents (e.g., alkyl chain length on the benzofuran or amine group). For example, replacing the 2-butyl group with smaller chains (methyl/ethyl) alters logP values and blood-brain barrier penetration, assessed via in vitro permeability assays (Caco-2 cells) . Metabolic stability is tested using liver microsomes, with LC-MS/MS quantifying metabolite formation .
Q. What experimental designs are optimal for studying its neuroprotective mechanisms?
- Methodology : In vitro models (e.g., SH-SY5Y neurons exposed to oxidative stress) assess neuroprotection via MTT assays and reactive oxygen species (ROS) measurement. Transcriptomic profiling (RNA-seq) identifies upregulated pathways (e.g., Nrf2/ARE). In vivo rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s) evaluate behavioral and histological outcomes .
Data Interpretation and Reproducibility
Q. How can batch-to-batch variability in synthesis impact biological assay results?
- Methodology : Variability in purity (>5% impurities) or stereochemistry (e.g., racemization) skews dose-response curves. Rigorous QC protocols (HPLC, chiral chromatography) ensure consistency. For example, a 2% impurity in a related benzofuran-amine caused false positives in serotonin receptor binding assays .
Q. What statistical approaches validate reproducibility in dose-response studies?
- Methodology : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Replicate experiments (n ≥ 3) and ANOVA with post-hoc tests (Tukey’s) account for inter-experimental variability. Outliers are identified via Grubbs’ test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
